![molecular formula C21H26N2O4S B4023964 2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide](/img/structure/B4023964.png)

2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide

Description

The compound belongs to a class of piperidine derivatives, which have been extensively studied for their diverse pharmacological activities. This includes compounds designed as inhibitors for various enzymes or receptors, demonstrating the significance of their chemical structure in medicinal chemistry.

Synthesis Analysis

Synthesis of related piperidine derivatives involves multiple steps, starting from basic piperidine scaffolds and incorporating various functional groups to enhance activity. For instance, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluating their anti-acetylcholinesterase activity. The introduction of bulky moieties at the benzamide position significantly increased activity, highlighting the importance of structural modifications in enhancing pharmacological effects (Sugimoto et al., 1990).

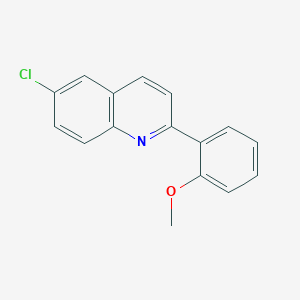

Molecular Structure Analysis

The molecular structure of these compounds plays a crucial role in their pharmacological activities. Techniques such as X-ray crystallography are employed to elucidate the structures, providing insights into the binding modes with biological targets. For example, the crystal structure and Hirshfeld surface analysis of a related compound, N-(2-(N-methylsulfamoyl)phenyl)formamide, were investigated, revealing the stabilization mechanisms and intermolecular interactions critical for its biological activity (Etsè et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives include nucleophilic substitutions, acylation, and sulfonation. These reactions allow for the introduction of various functional groups, significantly impacting the compounds' pharmacological properties. The study by Naveen et al. (2007) on 1-benzhydryl-4-methanesulfonyl-piperazine demonstrates the synthesis process through nucleophilic substitution, highlighting the diverse chemical reactions utilized in modifying these compounds' structures (Naveen et al., 2007).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the pharmacokinetic profile of these compounds. The synthesis and characterization processes provide valuable data on these properties, influencing the compounds' absorption, distribution, metabolism, and excretion (ADME) properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and degradation patterns, are essential for understanding the compounds' behavior under physiological conditions. Investigations into the metabolism and degradation pathways, such as the study on the metabolism of a 5HT6 antagonist by Sawant-Basak et al. (2018), offer insights into how these compounds interact within biological systems, potentially leading to the development of more effective and safer therapeutic agents (Sawant-Basak et al., 2018).

properties

IUPAC Name |

2-(1-methylsulfonylpiperidin-4-yl)oxy-N-(1-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-16(17-8-4-3-5-9-17)22-21(24)19-10-6-7-11-20(19)27-18-12-14-23(15-13-18)28(2,25)26/h3-11,16,18H,12-15H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDODOEDWXFOEGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2OC3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5'-[(2,4-dichlorophenyl)methylene]bis(6-hydroxy-2-mercapto-3-methyl-4(3H)-pyrimidinone)](/img/structure/B4023887.png)

![1-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4023891.png)

![2-{2-[4-phenyl-1-(pyridin-2-ylmethyl)-1H-imidazol-5-yl]-1H-pyrrol-1-yl}pyridine](/img/structure/B4023906.png)

![1-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]azepane](/img/structure/B4023929.png)

![3-[4-(2-methyl-5-nitrophenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole](/img/structure/B4023931.png)

![1-[2-fluoro-5-(4-morpholinyl)-4-nitrophenyl]azepane](/img/structure/B4023957.png)

![N~2~-(3,4-dichlorophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4023960.png)

![5,5'-[(3,4,5-trimethoxyphenyl)methylene]bis[6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B4023975.png)